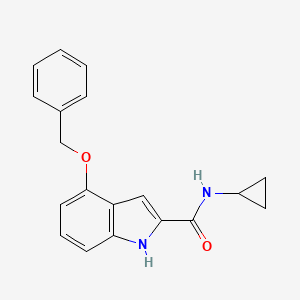

4-(benzyloxy)-N-cyclopropyl-1H-indole-2-carboxamide

Description

Properties

IUPAC Name |

N-cyclopropyl-4-phenylmethoxy-1H-indole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O2/c22-19(20-14-9-10-14)17-11-15-16(21-17)7-4-8-18(15)23-12-13-5-2-1-3-6-13/h1-8,11,14,21H,9-10,12H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHURSPLKLUWIBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2=CC3=C(N2)C=CC=C3OCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzyloxy)-N-cyclopropyl-1H-indole-2-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

Introduction of the Benzyloxy Group: The benzyloxy group can be introduced through a nucleophilic substitution reaction, where a suitable benzyloxy halide reacts with the indole derivative.

Cyclopropylation: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using diazomethane or a similar reagent.

Carboxamide Formation: The final step involves the formation of the carboxamide group through an amide coupling reaction, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic steps to improve yield and scalability. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(benzyloxy)-N-cyclopropyl-1H-indole-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

Reduction: The carboxamide group can be reduced to form an amine derivative.

Substitution: The indole ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Electrophilic aromatic substitution reactions typically require strong acids or bases as catalysts, such as sulfuric acid (H2SO4) or aluminum chloride (AlCl3).

Major Products

Oxidation: Benzaldehyde derivative.

Reduction: Amine derivative.

Substitution: Various substituted indole derivatives depending on the specific reaction conditions.

Scientific Research Applications

4-(benzyloxy)-N-cyclopropyl-1H-indole-2-carboxamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated as a potential therapeutic agent for various diseases due to its structural similarity to bioactive indole derivatives.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(benzyloxy)-N-cyclopropyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses.

Comparison with Similar Compounds

Key Observations :

- Synthetic Complexity : The cyclopropyl amide in compound 11 achieves a high yield (88%), likely due to minimal steric hindrance and straightforward coupling . In contrast, fluorinated analogs (compounds 3 and 4 ) show lower yields (10–37.5%), attributed to harsher reaction conditions (e.g., 190°C in DMSO) and bulky aromatic amide substituents .

- Substituent Effects: Fluorine: The 5-fluoro group in compounds 3 and 4 may enhance metabolic stability and binding affinity via electronegative interactions, as seen in other pharmaceuticals . Benzyloxy: While absent in the evidence’s indole derivatives, benzyloxy groups (e.g., in ’s phenolic aldehydes) are typically introduced via alkylation, requiring protective groups that complicate synthesis . This could lower yields for the target compound compared to compound 11.

Physicochemical Properties

- Melting Points : Fluorinated analogs exhibit higher melting points (233–250°C) due to strong dipole interactions from fluorine and rigid aromatic amides . The target compound’s benzyloxy group may reduce crystallinity, leading to a lower predicted melting point (<200°C).

- Solubility : The cyclopropyl amide in compound 11 likely improves aqueous solubility compared to bulky benzoylphenyl groups in compounds 3 and 4 . However, the benzyloxy group in the target compound may counteract this by increasing hydrophobicity.

Spectroscopic Data Comparison

Implications for Bioactivity

While biological data are absent in the evidence, structural trends suggest:

- Fluorinated Analogs: The 5-fluoro group in compounds 3 and 4 may enhance target binding (e.g., kinase inhibition) compared to non-fluorinated indoles .

- Cyclopropyl vs. Aromatic Amides : The cyclopropyl group may reduce metabolic oxidation compared to benzoylphenyl groups, enhancing pharmacokinetics .

Biological Activity

4-(Benzyloxy)-N-cyclopropyl-1H-indole-2-carboxamide is a synthetic compound belonging to the indole carboxamide class. Its unique structure, featuring a benzyloxy group and a cyclopropyl moiety, suggests potential for diverse biological activities. This article delves into the compound's biological activity, focusing on its mechanism of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is C${15}$H${16}$N$_2$O$_2$. The indole core is significant in medicinal chemistry due to its presence in many biologically active compounds, particularly those targeting kinases and other enzymes involved in disease pathways.

The biological activity of this compound primarily involves its interaction with specific molecular targets:

- Kinase Inhibition : The compound has shown promising activity as an inhibitor of Bruton's tyrosine kinase (Btk), which is crucial for B-cell signaling and implicated in various cancers and autoimmune disorders.

- Binding Affinity : Biochemical assays and molecular docking studies have characterized its binding affinity for Btk, suggesting that modifications to the compound could enhance its efficacy and selectivity against targeted kinases.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Anticancer Properties : Due to its kinase inhibitory activity, it may serve as a lead compound for developing new cancer treatments. Similar compounds have demonstrated effectiveness against various cancer types.

- Neuroprotective Effects : Compounds with similar structures have been studied for their potential in treating neurodegenerative diseases.

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of structurally related compounds:

| Compound Name | Structure Highlights | Biological Activity |

|---|---|---|

| N-(4-benzylpiperidin-1-yl)ethyl]-1H-indole-2-carboxamide | Contains a piperidine ring | Kinase inhibition |

| 1-benzyl-N-cycloheptyl-4-oxo-1,4-dihydroquinoline-3-carboxamide | Features a quinoline moiety | Anticancer properties |

| 1-benzyl-N-(quinolin-8-yl)-1H-indole-3-carboxamide | Combines quinoline with indole | Neuroprotective effects |

These compounds illustrate how variations in substituents can influence biological activities and therapeutic potential. The unique combination of the benzyloxy group and cyclopropyl ring in this compound may offer specific advantages in selectivity and potency against targeted kinases.

Case Studies

Recent studies have highlighted the efficacy of similar indole derivatives in various biological contexts:

- Antiparasitic Activity : A series of (1-benzyl-4-triazolyl)-indole-2-carboxamides showed significant activity against Toxoplasma gondii and Cryptosporidium parvum, indicating that structural modifications could lead to new therapeutic agents .

- Inflammatory Conditions : Indole derivatives have been investigated for their anti-inflammatory properties, with some compounds demonstrating potent inhibition of COX enzymes, which are key targets in managing inflammation .

Q & A

Q. What are the standard synthetic routes for preparing 4-(benzyloxy)-N-cyclopropyl-1H-indole-2-carboxamide?

The compound is typically synthesized via a multi-step approach. A common method involves coupling ethyl 4-(benzyloxy)-1H-indole-2-carboxylate with cyclopropylamine under basic conditions (e.g., sodium ethoxide in DMF at 100–150°C). The reaction is monitored by TLC, and purification is achieved via column chromatography using silica gel and a gradient elution system (e.g., ethyl acetate/hexane) . Intermediate steps may include benzyloxy group protection/deprotection and carboxylate activation.

Q. What purification techniques are recommended for isolating high-purity this compound?

After synthesis, purification is critical. Column chromatography with silica gel (60–120 mesh) and solvent systems like dichloromethane/methanol (95:5) is standard. Recrystallization from DMF/acetic acid mixtures can enhance purity for crystalline derivatives. Analytical TLC (λ = 254 nm) and HPLC (C18 column, acetonitrile/water mobile phase) are used to confirm purity (>95%) .

Q. What safety protocols should be followed when handling this compound?

The compound may pose acute toxicity (H302), skin irritation (H315), and respiratory tract irritation (H335). Use PPE: nitrile gloves, lab coats, and safety goggles. Work in a fume hood with local exhaust ventilation. In case of skin contact, wash with soap/water immediately. For spills, adsorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Q. Which analytical techniques are essential for characterizing this compound?

Key methods include:

- NMR spectroscopy : H and C NMR in DMSO- or CDCl to confirm indole ring protons (δ 7.2–7.8 ppm) and carboxamide carbonyl signals (δ ~165 ppm).

- Mass spectrometry : ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H] at m/z 335.15).

- IR spectroscopy : Stretching vibrations for amide C=O (~1670 cm) and benzyl ether C-O (~1250 cm) .

Q. What are common derivatives of this compound used in pharmacological studies?

Derivatives often include substitutions at the indole C-4 benzyloxy group (e.g., methoxy, nitro) or cyclopropylamide modification. Examples from literature include N-(benzoylphenyl) and N-(methoxyethyl) analogs, which are screened for lipid-lowering, antioxidant, or receptor-binding activities .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the biological activity of this compound?

SAR studies involve synthesizing analogs with modified substituents (e.g., replacing benzyloxy with alkyl chains or halogens) and testing in bioassays. For instance, replacing the cyclopropyl group with bulkier substituents (e.g., tert-butyl) may enhance receptor affinity. Quantitative SAR (QSAR) models using Hammett constants or logP values can predict activity trends .

Q. What computational approaches predict the binding affinity of this compound to biological targets?

Molecular docking (AutoDock Vina, Glide) and MD simulations (GROMACS) are used. The indole carboxamide moiety often interacts with hydrophobic pockets, while the benzyloxy group may form π-π stacking with aromatic residues. Docking scores (e.g., ΔG = -9.2 kcal/mol) and MM-PBSA binding energy calculations validate target engagement .

Q. How does this compound interact with enzymes like cytochrome P450 or kinases?

In vitro assays (e.g., fluorogenic CYP3A4 inhibition assays) and kinase profiling panels (Eurofins) are used. The cyclopropyl group may sterically hinder CYP metabolism, enhancing metabolic stability. Kinase inhibition is tested via ADP-Glo™ assays, with IC values reported for targets like JAK2 or EGFR .

Q. How can contradictory data on its biological activity (e.g., lipid-lowering vs. antiallergic effects) be resolved?

Contradictions arise from assay conditions (e.g., cell lines, concentrations) or off-target effects. Meta-analysis of dose-response curves (GraphPad Prism) and orthogonal assays (e.g., ELISA for inflammatory markers vs. lipid uptake assays) clarify mechanisms. Cross-referencing with structural analogs (e.g., indole-2-carboxamides) identifies key pharmacophores .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

Accelerated stability studies (ICH guidelines) in buffers (pH 1.2–9.0) at 40°C/75% RH show degradation via hydrolysis of the benzyloxy group (t = 14 days at pH 7.4). LC-MS identifies major degradation products (e.g., 4-hydroxyindole-2-carboxamide). Storage recommendations: desiccated at -20°C in amber vials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.